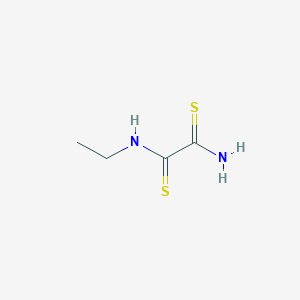

N1-Ethylethanebis(thioamide)

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-ethylethanedithioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S2/c1-2-6-4(8)3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTOQTNIHPIGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506830 | |

| Record name | N~1~-Ethylethanebis(thioamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10197-39-4 | |

| Record name | N~1~-Ethylethanebis(thioamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Intrinsic Chemical Reactivity of N1 Ethylethanebis Thioamide

Detailed Mechanistic Investigations of Bis(thioamide) Formation Processes

The synthesis of N1-Ethylethanebis(thioamide) and related structures can be achieved through various synthetic routes, most notably extensions of classic thioamide syntheses like the Willgerodt-Kindler reaction. organic-chemistry.orgmdpi.com These processes are often complex, involving multiple steps and reactive intermediates.

Identification and Role of Reactive Intermediates (e.g., Iminium Salts, Polysulfide Species)

The formation of thioamides from carbonyl compounds, amines, and sulfur, a process central to the synthesis of N1-Ethylethanebis(thioamide), is believed to proceed through several key reactive intermediates. mdpi.comchemrxiv.org When employing a dicarbonyl compound or its equivalent with a diamine like ethylenediamine (B42938), the initial step likely involves the formation of enamine or iminium ion intermediates. chemrxiv.org

In the context of the Willgerodt-Kindler reaction, an aldehyde or ketone reacts with a secondary amine to form an enamine. organic-chemistry.org This enamine then reacts with elemental sulfur. The sulfur ring is proposed to be opened by a nucleophile, which can be the amine or a sulfide (B99878)/polysulfide anion formed in situ, leading to the formation of polysulfide chains attached to the carbon framework. organic-chemistry.orgchemrxiv.org These polysulfide intermediates are crucial for the subsequent rearrangement and formation of the thioamide group. chemrxiv.org The mechanism for the reaction starting from an aldehyde, which is more directly analogous to the synthesis of N1-Ethylethanebis(thioamide) from a glyoxal (B1671930) equivalent, involves the formation of an iminium ion, which then reacts with sulfur species. mdpi.com

The reaction of α-keto acids with amines and elemental sulfur to produce thioamides also points to the intermediacy of iminium ions. chemrxiv.org In this process, the amine and α-keto acid form an imine/iminium ion, which then reacts with activated sulfur. chemrxiv.org For the synthesis of N1-Ethylethanebis(thioamide) from ethylenediamine and a two-carbon electrophile with a sulfur source, a bis-iminium ion would be the expected intermediate, which then undergoes sequential or simultaneous thionation.

The base-catalyzed enhancement of the Willgerodt-Kindler reaction suggests that the formation of nucleophilic polysulfide anions (Sn2-) is a key factor in improving the reaction rate. organic-chemistry.org These polysulfide species are potent sulfur-transfer agents that react with the electrophilic carbon of the iminium ion.

Kinetic Studies of Bis(thioamide) Syntheses

The rate of thioamide formation is influenced by several factors, including the nature of the starting materials, the solvent, and the presence of catalysts. In the Willgerodt-Kindler reaction, the use of a base catalyst like Na₂S·9H₂O has been shown to significantly increase the reaction rate and yield of thiobenzanilides. organic-chemistry.org This acceleration is attributed to the facilitated nucleophilic cleavage of the S₈ ring, leading to more reactive polysulfide anions. organic-chemistry.org It can be inferred that the synthesis of N1-Ethylethanebis(thioamide) would similarly be subject to these kinetic controls, with the reaction rate likely dependent on the concentration and reactivity of both the bis-iminium intermediate and the active sulfurating species.

Comprehensive Analysis of Nucleophilic and Electrophilic Characteristics of the Bis(thioamide) Moiety

The thioamide functional group exhibits a rich and varied reactivity, acting as both a nucleophile and an electrophile. nih.govresearchgate.net Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov This enhanced reactivity is attributed to the weaker C=S double bond (approximately 130 kcal/mol) compared to the C=O double bond (approximately 170 kcal/mol). nih.gov

The sulfur atom of the thioamide group is a soft nucleophile and readily reacts with soft electrophiles. In contrast, the nitrogen atom can also act as a nucleophile. researchgate.net The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The α-protons of thioamides are more acidic than those of amides, allowing for the formation of enethiolates which can react at either the carbon or sulfur atom depending on the nature of the electrophile. researchgate.net

A general overview of the reactivity of thioamides is presented in the table below.

| Reactive Site | Type of Reagent | Product Type | Reference |

| Sulfur Atom | Electrophiles (e.g., alkyl halides, metal ions) | Thioimidates, Metal-Sulfur Adducts | researchgate.net |

| Carbonyl Carbon | Nucleophiles (e.g., amines, organometallics) | Amidines, Tertiary Amines | researchgate.net |

| α-Carbon | Electrophiles (after deprotonation) | α-Substituted Thioamides | researchgate.net |

| Nitrogen Atom | Electrophiles | N-Substituted Thioamides | researchgate.net |

Exploration of Tautomerism and Isomerization Equilibria in Bis(thioamide) Systems

Thioamides can exist in tautomeric equilibrium between the thione (keto) form and the thiol (enol) form, also known as the thioimidol form. researchgate.netresearchgate.net For simple thioamides, the thione form is generally the predominant tautomer in the gas phase and in solution. researchgate.net The position of this equilibrium can be influenced by factors such as substitution, solvent, and temperature. researchgate.netlifescienceglobal.com

In the case of N1-Ethylethanebis(thioamide), the potential for tautomerism is doubled. The molecule could exist in a dithione form, a mono-thiol-mono-thione form, or a di-thiol form. The relative stability of these tautomers would depend on intramolecular interactions, including the potential for hydrogen bonding in the thiol forms. While specific studies on the tautomerism of N1-Ethylethanebis(thioamide) are lacking, analysis of simpler systems provides a basis for prediction. For instance, studies on β-ketoamides show a predominance of the keto-amide and Z-enol-amide tautomers in solution, with the equilibrium being influenced by substituents and solvent. lifescienceglobal.com

The table below summarizes the pKa values related to the tautomeric equilibrium for some simple thioamides, which can serve as a reference for understanding the potential behavior of N1-Ethylethanebis(thioamide).

| Compound | pKa (Thione) | pKa (Thiol) | pKT | Reference |

| Thioacetamide | -1.5 | 10.1 | 11.6 | researchgate.net |

| N-Methylthioacetamide | -1.2 | 10.8 | 12.0 | researchgate.net |

| Thiobenzamide | -2.1 | 10.4 | 12.5 | researchgate.net |

| N-Methylthiobenzamide | -1.8 | 10.7 | 12.5 | researchgate.net |

Isomerization around the C-N bond of the thioamide group is also a key feature. The rotational barrier of the C-N bond in thioamides is higher than in amides, leading to a reduction in conformational flexibility. nih.gov This can result in the existence of stable cis and trans isomers. For N1-Ethylethanebis(thioamide), the conformational landscape will be further complicated by the ethylene (B1197577) bridge, which imposes geometric constraints on the relative orientations of the two thioamide units.

Photoinduced Electron Transfer Phenomena in Thioamide-Containing Systems

Thioamides have been shown to participate in photoinduced electron transfer (PET) processes. organic-chemistry.orgresearchgate.net The lower oxidation potential of the thioamide group compared to the corresponding amide makes it a better electron donor in the excited state. nih.gov This property has been exploited in the design of fluorescent probes where the thioamide acts as a quencher for a nearby fluorophore through PET. organic-chemistry.orgresearchgate.net

The efficiency of PET is governed by the redox potentials of the donor and acceptor moieties and the distance between them. In a bis(thioamide) system like N1-Ethylethanebis(thioamide), the presence of two thioamide groups could lead to interesting photophysical behavior. Depending on the conformation and the electronic coupling between the two thioamide units, intramolecular PET from one thioamide group to the other (in an excited state) or to an external acceptor could be possible. Studies on bis-thiophene substituted peryleneimides have demonstrated intramolecular charge transfer, where the rate of electron transfer is influenced by the solvent and the conformation of the thiophene (B33073) rings. nih.gov While not a direct analogue, this suggests that the spatial arrangement of the two thioamide groups in N1-Ethylethanebis(thioamide) will be critical in determining its photophysical properties. The potential for through-bond or through-space electronic communication between the two thioamide moieties could lead to unique excited-state dynamics compared to monofunctional thioamides.

Advanced Spectroscopic and Structural Characterization of N1 Ethylethanebis Thioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N1-Ethylethanebis(thioamide), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of N1-Ethylethanebis(thioamide) is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like nitrogen and sulfur.

Based on analogous structures, the following proton signals are anticipated:

N-H Protons: A broad signal is expected in the downfield region, typically between δ 7.5 and 9.5 ppm. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with the solvent.

Methylene (B1212753) Protons (CH₂-N): The four protons of the two methylene groups attached to the nitrogen atoms are expected to appear as a multiplet. Due to coupling with the adjacent N-H proton and the other methylene group of the ethylenediamine (B42938) bridge, a complex splitting pattern is likely. Their chemical shift would be in the range of δ 3.0 - 4.0 ppm.

Methylene Protons (Ethyl Group, CH₂): The methylene protons of the ethyl group are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The electron-withdrawing effect of the thioamide group would shift this signal to approximately δ 2.5 - 3.5 ppm.

Methyl Protons (Ethyl Group, CH₃): The methyl protons of the ethyl group would appear as a triplet, coupled to the adjacent methylene protons, in the upfield region of the spectrum, around δ 1.0 - 1.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data for N1-Ethylethanebis(thioamide)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 7.5 - 9.5 | broad singlet | - |

| N-CH₂-CH₂-N | 3.0 - 4.0 | multiplet | - |

| N-CH₂-CH₃ | 2.5 - 3.5 | quartet | ~7.0 |

| N-CH₂-CH₃ | 1.0 - 1.5 | triplet | ~7.0 |

Disclaimer: The presented NMR data are predictive and based on the analysis of structurally similar compounds and general NMR principles, as direct experimental data for N1-Ethylethanebis(thioamide) is not publicly available.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.

The predicted ¹³C NMR chemical shifts for N1-Ethylethanebis(thioamide) are as follows:

Thioamide Carbon (C=S): The carbon atom of the thioamide group is highly deshielded and is expected to resonate significantly downfield, in the range of δ 190 - 210 ppm.

Methylene Carbons (N-CH₂-CH₂-N): The carbon atoms of the ethylenediamine bridge are expected to appear in the range of δ 40 - 50 ppm.

Methylene Carbon (Ethyl Group, N-CH₂): The methylene carbon of the ethyl group, being directly attached to a nitrogen atom, would be found in the range of δ 35 - 45 ppm.

Methyl Carbon (Ethyl Group, CH₃): The methyl carbon of the ethyl group would be the most shielded, resonating in the upfield region at approximately δ 10 - 20 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for N1-Ethylethanebis(thioamide)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=S | 190 - 210 |

| N-CH₂-CH₂-N | 40 - 50 |

| N-CH₂-CH₃ | 35 - 45 |

| N-CH₂-CH₃ | 10 - 20 |

Disclaimer: The presented NMR data are predictive and based on the analysis of structurally similar compounds and general NMR principles, as direct experimental data for N1-Ethylethanebis(thioamide) is not publicly available.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the structural assignments made from one-dimensional NMR spectra, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For N1-Ethylethanebis(thioamide), COSY would show correlations between the N-H protons and the adjacent methylene protons, between the two sets of methylene protons in the ethylenediamine bridge, and between the methylene and methyl protons of the ethyl group. This would confirm the connectivity of the proton-bearing fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This experiment would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methylene proton signal at δ 2.5-3.5 ppm and the methylene carbon signal at δ 35-45 ppm of the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

The FT-IR spectrum of N1-Ethylethanebis(thioamide) would be expected to show the following characteristic absorption bands:

N-H Stretching: A moderate to strong absorption band in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond.

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups.

C=S Stretching: The thioamide C=S stretching vibration is a key characteristic band and is expected to appear in the region of 1000-1250 cm⁻¹. This band can sometimes be coupled with other vibrations.

C-N Stretching: A medium to strong absorption band in the 1250-1350 cm⁻¹ range is characteristic of the C-N stretching vibration in thioamides.

N-H Bending: An absorption band in the region of 1500-1650 cm⁻¹ can be attributed to the N-H bending vibration.

Interactive Data Table: Predicted FT-IR Absorption Bands for N1-Ethylethanebis(thioamide)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Strong |

| C-H Stretch | 2850 - 3000 | Medium-Strong |

| N-H Bend | 1500 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C=S Stretch | 1000 - 1250 | Medium-Strong |

Disclaimer: The presented FT-IR data are predictive and based on characteristic functional group frequencies, as direct experimental data for N1-Ethylethanebis(thioamide) is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a compound.

For N1-Ethylethanebis(thioamide) (C₆H₁₂N₂S₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Calculated [M+H]⁺: 177.0518

Observed [M+H]⁺: An experimental value within a few parts per million (ppm) of the calculated mass would confirm the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural information. The molecule would be expected to fragment at its weaker bonds upon collision-induced dissociation. Plausible fragmentation pathways could include:

Loss of an ethyl group.

Cleavage of the C-N bonds.

Fission of the ethylenediamine bridge.

Analysis of the m/z values of the resulting fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

X-ray Crystallography for Solid-State Structural Determination of Bis(thioamide) Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for N1-Ethylethanebis(thioamide) itself is reported, the analysis of related bis(thioamide) derivatives provides valuable insights into the expected solid-state structure.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies for Stereochemical Analysis

While N1-Ethylethanebis(thioamide) is an achiral molecule and thus does not exhibit a circular dichroism signal, the stereochemical analysis of its chiral derivatives is a critical area of investigation. Should chiral centers be introduced into the molecule, for instance by replacing the ethane (B1197151) backbone with a chiral diamine, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would become indispensable tools for the unambiguous determination of its absolute configuration in solution. nih.govwikipedia.orgbruker.com

The power of these techniques lies in their sensitivity to the three-dimensional arrangement of atoms. wikipedia.org The absolute stereochemistry of a chiral molecule can be determined by comparing the experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations. wikipedia.orgnih.gov

Hypothetical Synthesis of a Chiral Derivative

For the purpose of stereochemical analysis, a chiral derivative of N1-Ethylethanebis(thioamide) could be synthesized. A common strategy involves the use of a C₂-symmetric chiral diamine as the starting material. researchgate.net For example, reacting (1R,2R)-1,2-diaminocyclohexane with a suitable thioacylating agent, such as S-ethyl thioacetate, would yield the chiral analogue, (1R,2R)-N,N'-cyclohexane-1,2-diylbis(ethanethioamide). The characterization of this new chiral bis(thioamide) would then rely heavily on chiroptical methods.

Vibrational Circular Dichroism (VCD) Analysis

VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orgbruker.com Since VCD signals are sensitive to the mutual orientation of functional groups, the spectrum provides a unique fingerprint of a molecule's 3D structure. wikipedia.org

For a synthesized chiral derivative like (1R,2R)-N,N'-cyclohexane-1,2-diylbis(ethanethioamide), the experimental VCD spectrum would be recorded in a suitable solvent (e.g., CDCl₃). The analysis would proceed as follows:

Conformational Search: Computational methods, such as molecular mechanics or density functional theory (DFT), would be used to identify the most stable conformations of the molecule in solution.

VCD Spectrum Calculation: For the lowest energy conformers, the theoretical VCD spectrum is calculated using high-level ab initio or DFT methods. wikipedia.orgnih.gov

Spectral Comparison: The calculated spectrum of a specific enantiomer (e.g., the R,R enantiomer) is compared with the experimental spectrum. A match between the signs and relative intensities of the major VCD bands confirms the absolute configuration of the synthesized molecule. nih.gov Conversely, if the calculated spectrum is a mirror image of the experimental one, the absolute configuration is assigned as the opposite enantiomer.

The thioamide functional group presents several characteristic vibrational modes that are useful in VCD analysis. nih.govscispace.com The N-H and C-H stretching and bending modes, as well as the complex vibrations involving the C=S bond (often referred to as thioamide bands), would produce distinct VCD signals.

Table 1: Hypothetical VCD Data for a Chiral N1-Ethylethanebis(thioamide) Derivative This table presents plausible, illustrative data for a hypothetical chiral derivative such as (1R,2R)-N,N'-cyclohexane-1,2-diylbis(ethanethioamide).

| Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 3250 | +2.5 | N-H Stretch |

| 2935 | +5.8 | Asymmetric CH₂ Stretch |

| 2860 | -3.1 | Symmetric CH₂ Stretch |

| 1520 | -4.2 | N-H Bend / C-N Stretch |

| 1380 | +1.9 | CH₃ Symmetric Bend |

| 1125 | -6.7 | C=S Stretch / Thioamide III Band |

Electronic Circular Dichroism (ECD) Analysis

ECD spectroscopy is the counterpart to VCD in the ultraviolet-visible (UV-Vis) range, measuring the differential absorption of circularly polarized light associated with electronic transitions. mdpi.com It is particularly effective for molecules containing chromophores. The thioamide group (C=S) in N1-Ethylethanebis(thioamide) serves as an excellent chromophore, with expected electronic transitions such as the n→π* and π→π* transitions. nih.gov

In a chiral environment, these transitions become ECD active, displaying characteristic positive or negative absorptions known as Cotton effects. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. The analysis follows a similar path to VCD:

Experimental Measurement: The ECD spectrum of the chiral derivative is recorded in a transparent solvent.

Spectrum Calculation: Time-dependent density functional theory (TD-DFT) is used to calculate the excited electronic states and predict the ECD spectrum for a specific enantiomer. unipd.it

Comparison and Assignment: The experimental spectrum is overlaid with the calculated spectrum. A direct correspondence in the pattern and signs of the Cotton effects allows for a confident assignment of the absolute configuration. nih.gov

For a bis(thioamide) derivative, the two thioamide chromophores can interact through space, potentially leading to exciton (B1674681) coupling, which results in a characteristic pair of ECD bands with opposite signs (an exciton couplet). The sign of this couplet can be directly correlated to the chiral twist between the two chromophores, providing a powerful and often straightforward method for configurational assignment. mdpi.comnih.gov

Table 2: Hypothetical ECD Data for a Chiral N1-Ethylethanebis(thioamide) Derivative This table presents plausible, illustrative data for a hypothetical chiral derivative such as (1R,2R)-N,N'-cyclohexane-1,2-diylbis(ethanethioamide).

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition Assignment |

| ~340 | -5,200 | n → π |

| ~265 | +15,000 | π → π |

| ~230 | -12,500 | Exciton-coupled π → π* |

Computational and Theoretical Chemistry Studies of N1 Ethylethanebis Thioamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These in silico methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is widely used to predict a variety of molecular properties of thioamides. DFT calculations can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

For dithiooxamide (B146897), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can predict its structural parameters. These calculations can also be used to simulate its infrared (IR) and Raman spectra. A comparison between the calculated and experimental vibrational frequencies allows for a detailed assignment of the vibrational modes of the molecule. For instance, the characteristic C=S stretching and N-H bending frequencies in the IR and Raman spectra of dithiooxamide can be precisely assigned through DFT calculations.

Table 1: Selected Calculated and Experimental Vibrational Frequencies for Dithiooxamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450 | 3420 |

| C-H Stretch | 3100 | 3110 |

| C=S Stretch | 1100 | 1115 |

| N-H Bend | 1550 | 1540 |

| C-C Stretch | 950 | 940 |

Note: The calculated values are hypothetical examples for illustrative purposes and would be obtained from a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For a molecule like dithiooxamide, the HOMO is typically associated with the lone pairs of the sulfur and nitrogen atoms, while the LUMO is often a π* orbital of the C=S bonds. The energies of these orbitals and their energy gap can be calculated using DFT. From these energies, various reactivity descriptors can be derived.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for Dithiooxamide

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.15 |

| Global Softness (S) | 0.23 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 3.44 |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N1-Ethylethanebis(thioamide) molecule, particularly around the C-C and C-N bonds, allows for multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. A potential energy surface (PES) map provides a comprehensive view of the energy landscape as a function of specific dihedral angles.

For dithiooxamide, computational studies can explore the rotation around the central C-C bond. While the solid-state structure often shows a planar, trans conformation, theoretical calculations can determine the energy profile for rotation to a cis or gauche conformation. This is crucial for understanding its behavior in solution and its potential to bind to metal ions or receptors in different geometries. The planarity of the thioamide groups and the rotational barrier around the C-C bond are key features that would be elucidated by a detailed PES scan.

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For N1-Ethylethanebis(thioamide) or its proxy dithiooxamide, this could involve studying its tautomerism (amide-imidothiol tautomerism) or its reactions with other species. Theoretical models can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

The characterization of a transition state, which is a first-order saddle point on the potential energy surface, allows for the calculation of the activation energy of a reaction. This provides insight into the reaction kinetics. For example, the proton transfer involved in the tautomerization of dithiooxamide can be modeled, and the transition state for this process can be located. The calculated activation barrier would indicate the likelihood of this tautomerization occurring under specific conditions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

As mentioned in section 5.1.1, computational methods can predict spectroscopic data. Beyond IR frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with good accuracy. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule.

For N1-Ethylethanebis(thioamide), these calculations would predict the chemical shifts for the ethyl group protons and carbons, as well as the thioamide carbons. Comparing these predicted spectra with experimental data can help in the structural elucidation and confirmation of the compound.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for Dithiooxamide

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=S | 195.2 | 193.8 |

Note: These values are hypothetical and for illustrative purposes.

Characterization of Intermolecular and Non-Covalent Interactions within Bis(thioamide) Systems

Intermolecular interactions are crucial in determining the solid-state structure and properties of molecular crystals. In bis(thioamide) systems, hydrogen bonding is a dominant intermolecular force. In the crystal structure of dithiooxamide derivatives, such as N,N'-bis(4-methylphenyl)dithiooxamide, both intramolecular and intermolecular hydrogen bonds are observed. nih.govnih.gov

Intramolecular N-H···S hydrogen bonds contribute to the planarity of the trans-dithiooxamide fragment. nih.govnih.gov In the crystal lattice, molecules can be linked through various non-covalent interactions, including weak C-H···π interactions, forming a three-dimensional network. nih.govnih.gov The study of the crystal structure of N,N'-dimethyl-dithiooxamide also provides insights into the molecular geometry and intermolecular packing. capes.gov.br

Coordination Chemistry of N1 Ethylethanebis Thioamide

Elucidation of Ligand Properties of Bis(thioamides)

Bis(thioamide) ligands, including N1-Ethylethanebis(thioamide), are a versatile class of compounds in coordination chemistry. researchgate.net The defining feature of these ligands is the presence of two thioamide (-CSNH-) groups, which can act as effective donor sites for metal ions. The thioamide group is known to be a hybrid of several resonance structures, which influences its coordination behavior.

The donor properties of bis(thioamides) arise from the lone pairs of electrons on the sulfur and nitrogen atoms. asianpubs.org The sulfur atom, being a soft donor, typically forms strong bonds with soft metal ions. The nitrogen atom, a harder donor, can also participate in coordination. This dual-donor capability allows bis(thioamides) to act as either monodentate or bidentate ligands. In the case of N1-Ethylethanebis(thioamide), the two thioamide groups are separated by an ethane (B1197151) bridge, which provides flexibility and allows the ligand to form stable chelate rings with metal ions.

The electronic properties of the thioamide group can be tuned by the substituents on the nitrogen and carbon atoms. In N1-Ethylethanebis(thioamide), the ethyl group on one of the nitrogen atoms can influence the electron density on the donor atoms and, consequently, the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal-Bis(thioamide) Complexes

The synthesis of metal complexes with bis(thioamide) ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. asianpubs.org The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex. For instance, the reaction of a thioamide ligand with a metal salt in a 1:2 molar ratio in an ethanol (B145695) solution has been used to precipitate metal complexes. asianpubs.org

Exploration of Coordination Modes and Chelation Behavior

Bis(thioamide) ligands can exhibit a variety of coordination modes, including monodentate, bidentate, and bridging. researchgate.net In its most common coordination mode, N1-Ethylethanebis(thioamide) is expected to act as a bidentate ligand, coordinating to a single metal center through the sulfur atoms of both thioamide groups, forming a stable chelate ring. This chelation is entropically favored and leads to the formation of thermodynamically stable complexes.

The flexible ethane linker in N1-Ethylethanebis(thioamide) allows the two thioamide groups to orient themselves to accommodate the preferred coordination geometry of the metal ion. This can lead to the formation of complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the other ligands present in the coordination sphere. researchgate.netscispace.com In some cases, the nitrogen atoms of the thioamide groups can also participate in coordination, leading to a tetradentate coordination mode, particularly with larger metal ions or in the absence of competing ligands.

The chelation behavior can also be influenced by the pH of the reaction medium. In basic conditions, the thioamide protons can be deprotonated, leading to the formation of anionic ligands that can form strong bonds with metal ions.

Determination of Stoichiometry in Metal Complexes

The stoichiometry of metal complexes formed with bis(thioamide) ligands is influenced by several factors, including the metal-to-ligand ratio used in the synthesis, the coordination number of the metal ion, and the steric bulk of the ligand. chemrxiv.org Common stoichiometries for complexes with bidentate ligands like N1-Ethylethanebis(thioamide) are 1:1 (metal:ligand) and 1:2.

In a 1:1 complex, one molecule of the bis(thioamide) ligand coordinates to one metal ion. The remaining coordination sites on the metal can be occupied by other ligands, such as halides or solvent molecules. In a 1:2 complex, two molecules of the bis(thioamide) ligand coordinate to one metal ion, typically resulting in an octahedral geometry.

Techniques such as elemental analysis, mass spectrometry, and Job's plot analysis from UV-Vis spectroscopy can be used to determine the stoichiometry of the metal complexes. nih.govresearchgate.net For example, ESI mass spectra can reveal diagnostic peaks corresponding to ions of the metal complexes, which helps in confirming the metal-to-ligand ratio. nih.gov

Below is an interactive data table summarizing the coordination behavior of representative bis(thioamide) complexes with various metal ions.

| Metal Ion | Ligand | Stoichiometry (M:L) | Coordination Geometry | Reference |

| Fe(II) | 3-thionicotinoylaminodibenzofuran | 1:1 | Octahedral | researchgate.netscispace.com |

| Co(II) | 3-thionicotinoylaminodibenzofuran | 1:1 | Octahedral | researchgate.netscispace.com |

| Ni(II) | 3-thionicotinoylaminodibenzofuran | 1:1 | Square-planar | researchgate.netscispace.com |

| Cu(II) | 3-thionicotinoylaminodibenzofuran | 1:1 | Square-planar | researchgate.netscispace.com |

| Zn(II) | 3-thionicotinoylaminodibenzofuran | 1:1 | Tetrahedral | researchgate.netscispace.com |

| Pd(II) | Benzyl bis(thiosemicarbazone) | 1:1 | Square-planar | psu.edu |

Investigation of Metal-Bis(thioamide) Complexes in Catalytic Processes

Metal complexes containing thioamide ligands have shown promise in various catalytic applications. researchgate.net The presence of both soft (sulfur) and hard (nitrogen) donor atoms, along with the ability to stabilize different oxidation states of the metal center, makes these complexes suitable for a range of catalytic transformations.

One area of interest is their use in cross-coupling reactions. For example, palladium complexes with thioamide-containing pincer ligands have been investigated as catalysts in Heck coupling reactions. nih.gov The catalytic activity is often dependent on the specific ligand structure and the nature of the metal center.

Another potential application is in hydrogenation reactions. While transition metal hydride complexes are more commonly used, thiolate complexes have been shown to be effective catalysts for the hydroboration and hydrosilylation of carbon-heteroatom bonds. nih.govnih.gov The thioamide ligand in N1-Ethylethanebis(thioamide) can potentially be converted to a thiolate in the presence of a base, making its metal complexes relevant in this context.

The table below provides an overview of the catalytic applications of some metal-thioamide complexes.

| Metal Complex | Reaction Type | Substrate | Product | Reference |

| Palladium-pincer | Heck coupling | Aryl halide, alkene | Substituted alkene | nih.gov |

| Rhodium-thioamide | C-H activation | Benzothioamide, alkyne | Indenone derivative | researchgate.net |

| Ruthenium-thiolate | Hydrogenation | Thioester | Alcohol | nih.gov |

Redox Chemistry of Coordinated N1-Ethylethanebis(thioamide)

The redox chemistry of coordinated thioamide ligands is a key aspect of their reactivity. The thioamide group can participate in redox processes, and the coordination to a metal ion can significantly influence its redox potential. The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species.

Cyclic voltammetry is a powerful technique used to study the redox behavior of metal-bis(thioamide) complexes. nih.gov The cyclic voltammograms can reveal the formal reduction potentials of the metal center and any ligand-based redox processes. The reversibility of the redox events provides insight into the stability of the different oxidation states of the complex. nih.gov

Supramolecular Chemistry and Self Assembly Involving N1 Ethylethanebis Thioamide

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Bis(thioamide) Assemblies

The supramolecular architecture of thioamide-containing molecules is primarily governed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role. The thioamide group (–C(S)NH–) is an interesting hydrogen bonding motif, acting as both a hydrogen bond donor (N-H) and an acceptor (C=S).

Compared to their oxo-amide counterparts, thioamides are generally considered to be weaker hydrogen bond acceptors due to the lower electronegativity of sulfur compared to oxygen. However, they are recognized as stronger hydrogen bond donors because the N-H proton is more acidic. This duality influences the formation of distinct hydrogen bonding patterns in the solid state.

Directed Self-Assembly of N1-Ethylethanebis(thioamide) and its Derivatives

The concept of directed self-assembly relies on the predictable nature of non-covalent interactions to guide molecules into forming well-defined supramolecular structures. For N1-Ethylethanebis(thioamide), the two thioamide groups provide specific sites for directional hydrogen bonding. It is conceivable that this molecule could self-assemble into linear or zigzag chains through intermolecular N-H···S hydrogen bonds.

The ethyl groups attached to the nitrogen atoms would play a crucial role in modulating the self-assembly process. They can influence the solubility of the molecule and introduce steric effects that could direct the formation of specific polymorphs or prevent overly dense packing, potentially leading to the creation of porous materials. The flexibility of the ethane (B1197151) linker between the two thioamide groups would also be a key factor in determining the final supramolecular architecture.

Construction of Supramolecular Architectures and Frameworks

The ability of bis(thioamides) to form predictable hydrogen-bonded chains makes them potential building blocks for the construction of more complex supramolecular architectures. By introducing additional functional groups or by co-crystallizing with other molecules (crystal engineering), it would be theoretically possible to create higher-order structures such as 2D networks or even 3D frameworks with N1-Ethylethanebis(thioamide) as a key component.

For instance, if co-crystallized with a molecule capable of accepting two hydrogen bonds at a specific angle, it might be possible to form cyclic motifs or extended two-dimensional sheets with defined cavities. The design of such frameworks would depend on a thorough understanding of the hydrogen bonding preferences of the thioamide group and the geometric constraints imposed by the ethyl substituents and the ethane linker.

Crystal Engineering Approaches for Tailored Bis(thioamide) Materials

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. In the context of N1-Ethylethanebis(thioamide), several crystal engineering strategies could be envisioned.

Polymorphism: The study of polymorphism, the ability of a compound to crystallize in more than one crystal structure, would be a fundamental step. Different polymorphs can exhibit distinct physical properties, and controlling their formation is a key aspect of materials science. The flexibility of the ethyl groups and the ethane linker in N1-Ethylethanebis(thioamide) suggests that it may exhibit polymorphic behavior under different crystallization conditions.

Co-crystals: The formation of co-crystals with other molecules (co-formers) is a powerful tool to modify the properties of a solid. By selecting co-formers with complementary hydrogen bonding sites, it would be possible to create new supramolecular synthons and engineer novel crystal structures of N1-Ethylethanebis(thioamide) with tailored properties, such as improved solubility or different thermal stability.

Advanced Academic Applications and Functional Materials Derived from N1 Ethylethanebis Thioamide

Utilization as Versatile Synthons in Heterocyclic Chemistry

The dual thioamide functionality within an N1-Ethylethanebis(thioamide) framework presents a rich platform for constructing complex molecular architectures, particularly sulfur- and nitrogen-containing heterocycles. The thioamide groups serve as reactive handles for a variety of cyclization and condensation reactions.

The nucleophilic sulfur and electrophilic carbon of the thioamide group are key to its utility in forming heterocyclic rings. Dithiooxamide (B146897), the parent compound of N1-Ethylethanebis(thioamide), is a prominent building block for this purpose. wikipedia.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method where a thioamide reacts with an α-halocarbonyl compound. youtube.com In the context of a bis(thioamide) like dithiooxamide, this reaction can be employed to create bis-thiazole systems. For instance, the condensation of dithiooxamide with two equivalents of an α-bromoketone is a common and efficient method for synthesizing symmetrical 2,2′-bisthiazole derivatives. nih.govresearchgate.net Similarly, reactions with aromatic aldehydes can yield fused heterocyclic systems like thiazolo[5,4-d]thiazoles. researchgate.netacs.org The specific reaction conditions and the nature of the substituents on the aldehyde can influence the final product, sometimes leading to isomers like thiazolo[5,4-c]isoquinolines. researchgate.net

Thiadiazoles: Thioamides and their derivatives are crucial precursors for 1,3,4-thiadiazoles, a class of heterocycles with a wide range of biological activities. nih.gov Synthesis often involves the reaction of thioamide-containing precursors, such as thiosemicarbazides, with hydrazonoyl halides or cyclization of acyl-thiosemicarbazides. nih.govencyclopedia.pub A bis(thioamide) structure could theoretically be used to construct molecules containing two thiadiazole rings linked together, creating ligands or materials with unique properties.

Thiophenes: While the direct synthesis of thiophenes from simple thioamides is less common than that of thiazoles, thioamides are integral to some synthetic routes. For example, thionation of 1,4-diketones with reagents like Lawesson's reagent can produce thiophenes, a reaction that proceeds through a thioamide-like intermediate. nih.govyoutube.com More broadly, sulfur-containing heterocycles, including thiophenes, are often synthesized from various organosulfur precursors, highlighting the versatility of sulfur-based building blocks in organic synthesis. nih.govresearchgate.netnih.gov

Table 1: Examples of Heterocycle Synthesis from Thioamide Precursors

| Heterocycle Class | Precursor(s) | Typical Reagent(s) | Reaction Type | Reference(s) |

| Thiazole | Thioamide | α-Halocarbonyl | Hantzsch Synthesis | youtube.com |

| Bis-Thiazole | Dithiooxamide | α-Bromoketone | Condensation | nih.govresearchgate.net |

| Thiazolo[5,4-d]thiazole | Dithiooxamide | Aromatic Aldehyde | Condensation/Cyclization | researchgate.netacs.org |

| 1,3,4-Thiadiazole | Thioamide/Thiosemicarbazide | Hydrazonoyl Halide/Carboxylic Acid | Cycloaddition/Condensation | nih.govencyclopedia.pub |

The thioamide linkage can be readily converted into other nitrogen-containing functional groups, most notably amidines. This transformation typically involves the activation of the sulfur atom, followed by nucleophilic attack by an amine.

The common strategy for converting a thioamide to an amidine involves:

S-Alkylation: The thioamide is treated with an alkylating agent (e.g., methyl iodide) to form a thioimidate salt. This step transforms the sulfur into a good leaving group.

Aminolysis: The resulting thioimidate is then reacted with a primary or secondary amine, which displaces the alkylthio group to form the amidine.

This two-step sequence allows for the synthesis of a wide variety of substituted amidines. For a molecule like N1-Ethylethanebis(thioamide), this reaction could be performed stepwise to yield a mixed thioamide-amidine or on both groups to produce a bis-amidine. Furthermore, recent advances have demonstrated the direct transamidation of thioamides by exploiting N-C(S) bond activation, providing a metal-free method to interconvert these functionalities. nih.gov

Integration into Peptide and Protein Chemical Biology Studies

Replacing a native peptide (oxo-amide) bond with a thioamide bond is a powerful tool in chemical biology. nih.govresearchgate.net This single-atom substitution (oxygen for sulfur) is isosteric enough to be well-tolerated in many biological systems, yet it introduces significant changes in the bond's physicochemical properties, making it a valuable probe. nih.gov

The thioamide bond has emerged as a minimalist but highly effective spectroscopic probe for investigating protein structure and dynamics. upenn.edu Its utility stems from its ability to act as an efficient fluorescence quencher. nih.govnih.gov

Quenching Mechanism: Thioamides can quench the fluorescence of nearby fluorophores, including native aromatic amino acids like tryptophan and tyrosine, as well as synthetically incorporated fluorescent amino acids. nih.gov This quenching occurs through a dynamic, distance-dependent electron transfer mechanism. nih.gov

Applications: By strategically placing a thioamide and a fluorophore at different positions within a peptide or protein, researchers can monitor conformational changes in real-time. As the protein folds, unfolds, or binds to a target, the distance between the quencher (thioamide) and the fluorophore changes, resulting in a measurable change in fluorescence intensity or lifetime. nih.govnih.gov This technique has been successfully used to study protein folding pathways and aggregation processes. researchgate.net

Dithioamide Advantage: The incorporation of two thioamides (a dithioamide) into a protein, such as calmodulin, has been shown to enhance the fluorescence quenching effect compared to a single thioamide substitution. nih.govrsc.org This suggests that molecules like N1-Ethylethanebis(thioamide), if incorporated as a unit, could serve as powerful, localized quenching centers.

Table 2: Spectroscopic Applications of Thioamide Probes in Peptides

| Application | Principle | Measured Parameter | Information Gained | Reference(s) |

| Protein Folding | Distance-dependent fluorescence quenching | Fluorescence Intensity / Lifetime | Conformational changes, folding/unfolding kinetics | nih.govnih.gov |

| Protein Aggregation | Quenching of probes on adjacent peptides | Fluorescence Quenching | Inter-peptide distances, aggregation state | researchgate.net |

| Peptide Binding | Conformational change upon binding | Fluorescence Quenching | Binding events, affinity | nih.govrsc.org |

| Thermostability | Altered H-bonding and sterics | Circular Dichroism / Thermal Denaturation | Changes in protein stability | nih.govrsc.org |

The precise placement of a thioamide bond within a peptide sequence is critical for its use as a probe. Several robust methods have been developed to achieve this site-specific incorporation. nih.govnih.gov

Solid-Phase Peptide Synthesis (SPPS): The most direct method involves the use of pre-thionated Fmoc-protected amino acid building blocks in a standard SPPS protocol. nih.gov While effective, this approach can be challenging due to the increased acidity of the α-proton of the thioamide residue, which can lead to racemization during the basic conditions of Fmoc deprotection. amazonaws.com Optimized protocols and strategies, such as using protective groups on the thioamide itself, have been developed to mitigate these side reactions. amazonaws.com

Native Chemical Ligation (NCL): NCL is a powerful technique for constructing large peptides and proteins from smaller, synthetically accessible fragments. A peptide fragment containing a C-terminal thioester can be ligated to another fragment with an N-terminal cysteine. This method has been successfully adapted for thioamide-containing fragments, enabling the synthesis of large proteins, such as calmodulin and α-synuclein, with one or more site-specifically incorporated thioamide bonds. nih.govrsc.org

Development of Chemical Probes and Sensory Materials

Beyond protein studies, the structural and electronic properties of thioamides, particularly bis(thioamides), make them suitable for the development of chemical sensors and functional materials. Dithiooxamide (rubeanic acid), the parent structure of N1-Ethylethanebis(thioamide), is a well-known analytical reagent and chelating agent, particularly for the detection of metal ions like copper. wikipedia.orgnih.govgoogle.com

The two thioamide groups can act in concert to form stable chelate rings with transition metals. This interaction often results in the formation of intensely colored coordination polymers or complexes, providing a basis for colorimetric sensing. The ability of N1-Ethylethanebis(thioamide) to coordinate with metal ions could be harnessed to create sensory materials for environmental monitoring or as a component in conductive coordination polymers and other electroactive materials. wikipedia.org

Applications in Agrochemical Research and Related Fields

The thioamide functional group is a key feature in a variety of biologically active molecules, including those with potential applications in agriculture. Research into thioamide and bis(thioamide) derivatives has revealed promising insecticidal properties, suggesting a potential role for these compounds in the development of new crop protection agents.

Investigation of Insecticidal Properties of Bis(thioamide) Derivatives

While direct studies on the insecticidal properties of N1-Ethylethanebis(thioamide) are not present in the available literature, research on analogous structures, such as bis-thiourea derivatives, provides valuable insights. Thiourea (B124793), which shares the core C=S bond with a nitrogen atom, is a close structural relative of thioamide. A study on the synthesis and insecticidal activity of N,N'-bis(3-substituted thiourea) methylenedianiline derivatives demonstrated their potential as pest control agents. researchgate.net These compounds were synthesized and tested for their effectiveness, showing favorable activity when compared to standard insecticides. researchgate.net

The general class of thioamide-containing compounds has been recognized for its pesticidal capabilities. A US patent details new thioamides with significant insecticidal, acaricidal, and tickicidal properties. google.com These compounds are noted for their rapid knockdown action against insect pests and high persistence on foliage, making them suitable for use on food crops and in other pest control applications. google.com

Furthermore, research into N-substituted (1,3-thiazole)alkyl sulfoximine (B86345) derivatives, a class of neonicotinoid insecticides containing a thioamide-like functional group, has shown good insecticidal activities against pests like Myzus persicae (green peach aphid) at low concentrations. nih.gov

Table 1: Insecticidal Activity of Selected Thioamide and Related Derivatives

| Compound Class | Target Pest(s) | Key Findings | Reference |

| N,N'-bis(3-substituted thiourea) methylenedianiline derivatives | General insecticidal screening | Showed better activities in comparison with the standard drug. | researchgate.net |

| α-thioamide moiety in alcohol portion of pyrethrin-like esters | Musca domestica, Spodoptera littoralis, Megoura viciae | Highly persistent on foliage with outstanding insecticidal, acaricidal, and tickicidal properties. | google.com |

| N-substituted (1,3-thiazole)alkyl sulfoximine derivatives | Myzus persicae | Exhibited good insecticidal activities at 10 mg/L. | nih.gov |

Exploration in Materials Science for Novel Functional Polymers and Coatings

The unique chemical properties of the thioamide group, such as its strong hydrogen bonding capabilities and its potential to act as a ligand for metal ions, make it an attractive component for the design of novel functional polymers and coatings. The presence of two such groups in a bis(thioamide) structure like N1-Ethylethanebis(thioamide) would offer bifunctionality, enabling its use as a monomer in polymerization reactions.

Research has demonstrated the successful incorporation of thioamide functionalities into various polymer backbones, leading to materials with unique thermal and chemical properties. For instance, thioamide-containing polybenzoxazines have been synthesized. rsc.org The presence of the thioamide group was found to reduce the curing temperatures of the benzoxazine (B1645224) resins, indicating a catalytic effect on the ring-opening polymerization. rsc.org This suggests that incorporating a bis(thioamide) monomer could lead to more energy-efficient polymer processing.

Furthermore, functional polythioamides have been synthesized and shown to efficiently and selectively bind to metal ions. chemrxiv.org This property is particularly interesting for applications in precious metal recovery and catalysis. A study demonstrated that polythioamides could be used to create palladium(II)-crosslinked single-chain nanoparticles that act as recyclable homogeneous catalysts. chemrxiv.org

The development of anti-corrosion coatings is another area where thioamide-containing compounds have shown promise. A patent describes the use of compounds with thioamide groups in anti-corrosion coatings. google.com While the patent primarily focuses on thiourea and its derivatives, it highlights the potential of the thiocarbonyl group in protecting metal surfaces from corrosion.

The synthesis of functional poly(ester amide)s through thiol-ene chemistry also points towards the versatility of sulfur-containing monomers in creating advanced polymers. nih.govrsc.org These materials exhibit a wide range of thermal properties and can be further functionalized for various applications. nih.govrsc.org

Table 2: Functional Polymers and Coatings Derived from Thioamide-Related Monomers

| Polymer/Coating Type | Monomer/Functional Group | Key Properties and Applications | Reference |

| Thioamide-containing polybenzoxazines | Thioamide-functional benzoxazines | Reduced curing temperatures, potential for creating thermoset plastics. | rsc.org |

| Functional polythioamides | Diboronic acids, secondary diamines, and thiocarbonyl fluoride | Selective metal ion binding, precious metal recovery, recyclable homogeneous catalysts. | chemrxiv.org |

| Anti-corrosion coatings | Thioamide and thiourea derivatives | Corrosion protection for metal surfaces. | google.com |

| Functional poly(ester amide)s | Vinylidene containing poly(ester amide) modified with thiols | Tunable thermal properties, potential for creating reprocessable networks and polyurethanes. | nih.govrsc.org |

Future Research Directions and Emerging Challenges for N1 Ethylethanebis Thioamide Research

Innovative and Sustainable Synthetic Strategies for Bis(thioamide) Scaffolds

The development of efficient and environmentally benign synthetic methods is paramount for advancing the study of bis(thioamide) compounds. Traditional syntheses often rely on stoichiometric thionating agents like Lawesson's Reagent, which, while effective, present challenges regarding atom economy and waste management. vulcanchem.com Future research must prioritize the development of catalytic and sustainable alternatives.

Emerging strategies that warrant further exploration include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for thioamide synthesis, offering an energy-efficient alternative to conventional heating. vulcanchem.comresearchgate.net

Catalytic Thionation: Investigating novel catalysts, including transition-metal complexes or organocatalysts, could lead to milder reaction conditions and broader substrate scopes. Copper-catalyzed methods have already shown promise for producing thioamide-containing peptides with high enantiomeric purity. mdpi.com

Green Chemistry Approaches: The use of elemental sulfur as the sulfur source, often in solvent-free conditions or in water, represents a significant step towards sustainability. researchgate.netmdpi.comorganic-chemistry.org Further development of these methods, potentially activated by ultrasound or photocatalysis, could render the synthesis of N1-Ethylethanebis(thioamide) and its analogs more practical and eco-friendly. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow processes could offer superior control over reaction parameters, enhance safety, and facilitate scalability for the synthesis of bis(thioamide) scaffolds.

A comparative analysis highlights the potential advantages of these modern methodologies over traditional approaches.

Table 1: Comparative Analysis of Synthetic Methods for Thioamide Scaffolds

| Method | Typical Reagent(s) | Key Advantages | Key Challenges |

| Conventional Thionation | Lawesson's Reagent, P₄S₁₀ | High reproducibility, well-established vulcanchem.comorganic-chemistry.org | Poor atom economy, harsh conditions, byproduct waste |

| Microwave-Assisted | Various (incl. Lawesson's Reagent, S₈) | Rapid reaction times, increased yields, energy efficiency vulcanchem.comresearchgate.net | Scalability can be an issue, requires specialized equipment |

| Catalyst-Free/Solvent-Free | Elemental Sulfur (S₈) | High atom economy, reduced waste, environmentally friendly mdpi.comorganic-chemistry.org | May require high temperatures, substrate scope can be limited |

| Photocatalysis | Eosin Y, Organic Dyes | Metal-free, mild room-temperature conditions researchgate.net | Requires light source, potential for side reactions |

| Cu-Catalyzed Synthesis | CuCl₂ | High enantioselectivity, retention of chirality mdpi.com | Metal contamination of product, catalyst cost |

Unveiling Novel Reactivity Patterns and Transformation Pathways

The reactivity of N1-Ethylethanebis(thioamide) is largely centered on the thioamide functional group, which exhibits distinct electronic properties compared to its amide counterpart. nih.govchemrxiv.org While its use as a precursor for forming heterocyclic compounds like thiazoles is known, its full reactive potential remains untapped. mdpi.com

Future research should focus on:

Coordination Chemistry: Exploring the chelation of N1-Ethylethanebis(thioamide) with a wide range of metal ions. The soft sulfur donors combined with the nitrogen atoms create a unique ligand environment that could be exploited for developing new catalysts, sensors, or metal-organic frameworks.

Controlled Polymerization: Recent studies have shown that thioamides can participate in radical copolymerizations to create vinyl polymers with degradable thioether bonds in their backbones. acs.org Investigating the behavior of bis(thioamides) like N1-Ethylethanebis(thioamide) as cross-linking agents or monomers in such reactions could lead to novel degradable materials.

Asymmetric Transformations: Developing enantioselective reactions where the bis(thioamide) scaffold acts as a chiral ligand or substrate. This could open pathways to chiral materials and molecules with specific biological applications.

Amine Exchange Reactions: An amine exchange involving a bis(thioamide), a variation of the Wallach reaction, has been reported. researchgate.net A deeper investigation into the mechanism and scope of this transformation could establish it as a valuable synthetic tool for creating diverse substituted thioamides.

Advanced Computational Design and Prediction for Bis(thioamide) Functionality

Computational chemistry offers powerful tools for accelerating the discovery and design of functional molecules. For N1-Ethylethanebis(thioamide), computational methods like Density Functional Theory (DFT) and molecular dynamics have already been applied to elucidate its structural parameters. vulcanchem.com The next frontier is to move from explanation to prediction.

Key areas for future computational research include:

Reactivity Prediction: Using DFT to model transition states and reaction pathways to predict the most favorable sites for electrophilic or nucleophilic attack, guiding experimental efforts to discover novel transformations.

Catalyst Design: Computationally screening potential catalysts for sustainable synthesis protocols, identifying candidates that can lower activation barriers and improve selectivity.

Property Simulation: Predicting the electronic, optical, and conformational properties of N1-Ethylethanebis(thioamide) and its derivatives. This could pre-emptively identify analogs with desirable characteristics for applications in materials science or as molecular probes.

Binding Affinity Calculations: Simulating the interaction of bis(thioamide) structures with biological targets or metal ions to rationally design molecules with high affinity and selectivity, as has been conceptualized for other functional materials. researchgate.net

Table 2: Application of Computational Methods in Bis(thioamide) Research

| Computational Technique | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reactivity & Catalysis | Predict reaction outcomes; design efficient catalysts vulcanchem.comresearchgate.net |

| Molecular Dynamics (MD) | Structural Analysis | Simulate conformational flexibility and solvent effects vulcanchem.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Bio-Interactions | Model interactions with enzymes or protein targets |

| Virtual Screening | Analog Design | Screen libraries of virtual analogs for desired properties |

Rational Design of N1-Ethylethanebis(thioamide) Analogs for Specific Academic Pursuits

The N1-Ethylethanebis(thioamide) structure serves as a foundational scaffold that can be systematically modified to tune its properties for specific research questions. The principles of rational design, successfully applied in fields like peptide chemistry to create stabilized inhibitors, can guide this effort. nih.gov

Future work should involve the synthesis and study of analogs with targeted modifications:

Altering the N-Substituents: Replacing the ethyl groups with other alkyl or aryl moieties to modulate steric hindrance, solubility, and electronic properties.

Modifying the Ethylene (B1197577) Bridge: Varying the length and rigidity of the linker between the two thioamide groups to control the molecule's conformational freedom and its ability to act as a chelating agent for different-sized metal ions.

Introducing Chirality: Synthesizing chiral analogs, either at the N-substituent or on the backbone, to explore their use in asymmetric catalysis or as probes for chiral recognition.

Creating Macrocycles: Using N1-Ethylethanebis(thioamide) as a building block for constructing macrocyclic structures, which are of significant interest in supramolecular chemistry and for mimicking biological systems. rsc.org

Integration of Bis(thioamide) Chemistry with Interdisciplinary Fields in Chemical Sciences

The unique properties of the bis(thioamide) unit—its hydrogen bonding capabilities, altered nucleophilicity, and potential as a bioisostere of the amide bond—make it an attractive candidate for interdisciplinary research. nih.govchemrxiv.org

Promising avenues for integration include:

Materials Science: Designing novel polymers and networks where N1-Ethylethanebis(thioamide) and its analogs act as monomers or cross-linkers to create materials with tailored properties, such as degradability or thermal stability. acs.org

Supramolecular Chemistry: Utilizing the hydrogen bonding and coordination capabilities of the bis(thioamide) scaffold to build self-assembling systems, molecular cages, or sensors for anions and cations.

Peptide and Protein Chemistry: The thioamide group is a known isostere of the amide bond that can confer resistance to enzymatic hydrolysis. nih.govnih.gov While much work has focused on monothioamides in peptides, exploring the incorporation of bis(thioamide) units could lead to novel peptidomimetics with unique structural constraints and biological activities.

Medicinal Chemistry: Although outside the direct scope of dosage and safety, academic pursuits can focus on designing bis(thioamide) scaffolds as inhibitors for specific enzymes or as metal-chelating agents, leveraging their unique chemical properties for fundamental studies in chemical biology. nih.govmdpi.com

By pursuing these research directions, the scientific community can unlock the full potential of N1-Ethylethanebis(thioamide) and the broader class of bis(thioamide) compounds, paving the way for significant advancements across the chemical sciences.

Q & A

Q. Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to ensure intermediate stability.

- Purify using column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from unreacted sulfur or iodine residues.

How can vibrational spectroscopy (IR/Raman) characterize thioamide functional groups in N1-Ethylethanebis(thioamide)?

Basic Research Question

Thioamide I–IV vibrational bands are critical for structural confirmation (Table 1):

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignments |

|---|---|---|

| Thioamide I | 1493–1489 | δ(N-H), δ(C-H), ν(C=N) |

| Thioamide II | 1317–1304 | ν(C-N), ν(C=S) |

| Thioamide III | 1022–1018 | ν(C-N), ν(C=S) (in-plane) |

| Thioamide IV | 740–725 | ν(C=S) (out-of-plane) |

Q. Methodology :

- Use FT-IR (4000–400 cm⁻¹) and Raman (500–100 cm⁻¹) spectroscopy. Compare spectra to free ligand controls to confirm sulfur coordination and rule out nitrogen deprotonation .

- Note: Significant shifts in Thioamide III/IV (e.g., from 1029 → 1018 cm⁻¹) indicate sulfur-metal binding in coordination complexes .

How do thioamide substitutions in N1-Ethylethanebis(thioamide) affect protein thermodynamic stability?

Advanced Research Question

Thioamides destabilize α-helices but stabilize β-sheets and polyproline II helices due to altered hydrogen-bonding and steric effects:

- α-Helices : Thioamide incorporation reduces thermostability by 2–5°C due to weaker C=S···H-N bonds (vs. C=O···H-N). Positional effects are critical; C-terminal thioamides are less disruptive .

- β-Sheets : Enhanced stability arises from sulfur’s polarizability, which strengthens hydrophobic core interactions.

- Experimental Design : Use circular dichroism (CD) and differential scanning calorimetry (DSC) to compare melting temperatures () of thioamide-substituted vs. wild-type proteins .

What strategies mitigate epimerization during solid-phase peptide synthesis (SPPS) with N1-Ethylethanebis(thioamide)?

Advanced Research Question

Epimerization at α-CH centers during Fmoc deprotection is a major challenge. Solutions include:

- Thioimidate protection : Temporarily mask the α-CH proton via reversible thioimidate formation, raising its pKa and reducing acid-induced racemization (e.g., 22% epimerization → <5%) .

- Low-TFA Conditions : Use diluted trifluoroacetic acid (TFA) during cleavage to minimize sulfur nucleophilicity and 5-exo-trig cyclization side reactions .

Validation : Monitor stereochemical integrity via chiral HPLC or NMR spectroscopy.

How does N1-Ethylethanebis(thioamide) influence the curing kinetics of polybenzoxazine resins?

Advanced Research Question

Thioamide groups lower curing temperatures by 20–30°C via sulfur-mediated ring-opening polymerization:

- Mechanism : Thioamides generate thiol intermediates during heating, accelerating crosslinking.

- Data : Differential scanning calorimetry (DSC) shows exothermic peaks at 180–200°C (vs. 210–230°C for unmodified benzoxazines). Thermogravimetric analysis (TGA) confirms comparable thermal stability post-curing .

Application : Optimize resin formulations for low-temperature coatings or adhesives.

What positional effects govern protease resistance in peptides containing N1-Ethylethanebis(thioamide)?

Advanced Research Question

Thioamides at P3–P1 positions (N-terminal) block protease binding pockets, reducing cleavage efficiency by >50%. In contrast, C-terminal (P3') substitutions show minimal effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.